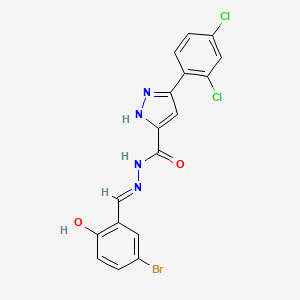

N'-(5-Bromo-2-hydroxybenzylidene)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide

Description

Properties

CAS No. |

700352-32-5 |

|---|---|

Molecular Formula |

C17H11BrCl2N4O2 |

Molecular Weight |

454.1 g/mol |

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C17H11BrCl2N4O2/c18-10-1-4-16(25)9(5-10)8-21-24-17(26)15-7-14(22-23-15)12-3-2-11(19)6-13(12)20/h1-8,25H,(H,22,23)(H,24,26)/b21-8+ |

InChI Key |

AGSDAKUESHSLQF-ODCIPOBUSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Bromo-2-hydroxybenzylidene)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromo-2-hydroxybenzylidene)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

N'-(5-Bromo-2-hydroxybenzylidene)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide has been studied for its potential antimicrobial properties. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents (bromine and chlorine) is believed to enhance the compound's interaction with bacterial membranes, leading to increased efficacy.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, attributed to the compound's ability to interfere with specific signaling pathways involved in tumor growth.

Enzyme Inhibition

The compound has been explored as a potential inhibitor of specific enzymes that are crucial in various biochemical pathways. For instance, it may act as a competitive inhibitor by binding to the active site of target enzymes, thereby blocking substrate access. This property is particularly valuable in drug design for conditions where enzyme overactivity is a concern.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Cheng et al., 2024 | Antimicrobial Activity | Demonstrated effective inhibition against multiple bacterial strains; structural modifications enhanced potency. |

| Lu et al., 2023 | Anticancer Effects | Showed significant reduction in cell viability in MCF-7 breast cancer cells; induced apoptosis via caspase activation. |

| Sayed et al., 2019 | Enzyme Inhibition | Identified as a potent inhibitor of target enzyme activity; suggested potential for therapeutic applications in metabolic disorders. |

Mechanism of Action

The mechanism of action of N’-(5-Bromo-2-hydroxybenzylidene)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparisons

Biological Activity

N'-(5-Bromo-2-hydroxybenzylidene)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Bromo-substituted hydroxybenzylidene group

- Dichlorophenyl group

- Pyrazole ring

These functional groups contribute to its unique reactivity and biological activity, making it a subject of interest in drug development.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties. This inhibition is likely mediated through binding to the active sites of specific enzymes or receptors.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, indicating that this compound could also possess these activities through interaction with microbial targets.

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory activity, which can be crucial in treating various inflammatory diseases.

Anticancer Activity

Research indicates that compounds in the pyrazole class often exhibit significant anticancer effects. For instance:

- Cell Line Studies : A study reported that pyrazole derivatives showed IC50 values less than those of standard drugs like doxorubicin against various cancer cell lines (e.g., A-431) .

- Mechanistic Insights : Molecular dynamics simulations revealed that certain pyrazole derivatives interact with proteins involved in cancer pathways primarily through hydrophobic interactions, enhancing their cytotoxicity .

Antimicrobial Activity

The antimicrobial potential has been evaluated against various bacterial strains:

| Microorganism | Activity Observed | Reference |

|---|---|---|

| E. coli | Moderate activity | |

| S. aureus | Significant inhibition | |

| Pseudomonas aeruginosa | Effective at higher doses | |

| Aspergillus niger | Notable antifungal effects |

Case Studies

- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives similar to this compound and evaluated their biological activities. Compounds showed promising anti-inflammatory effects with up to 85% inhibition of TNF-α at 10 µM concentration compared to standard drugs .

- Structure-Activity Relationship (SAR) : Research on structurally related compounds highlighted that modifications in the functional groups significantly affected their biological activities. For example, the presence of electron-withdrawing groups enhanced anticancer efficacy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

Methodological Answer: The synthesis involves a multi-step condensation reaction. Key steps include:

Hydrazide Formation: React 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux in ethanol .

Schiff Base Condensation: React the hydrazide intermediate with 5-bromo-2-hydroxybenzaldehyde in methanol under acidic catalysis (e.g., glacial acetic acid) at 70–80°C for 6–8 hours .

Purification: Recrystallize the product using ethanol or methanol to achieve >95% purity .

Critical Parameters: Temperature control, solvent polarity, and stoichiometric ratios significantly impact yield and purity.

Q. Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

- FT-IR: Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, O-H bend at ~3400 cm⁻¹) .

- NMR: ¹H-NMR confirms proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, hydrazide NH at δ 10.2 ppm) .

- X-Ray Diffraction: Resolves crystal packing and confirms E-isomer geometry via dihedral angles (e.g., C=N bond torsion <10°) .

- ESI-MS: Validates molecular weight (e.g., [M+H]⁺ peak at m/z 493.2) .

Q. How do substituents influence the compound’s physicochemical properties?

Methodological Answer: Substituent effects are evaluated via comparative studies:

| Substituent | Impact on Properties | Reference |

|---|---|---|

| 5-Bromo-2-hydroxy | Enhances H-bonding and planarity | |

| 2,4-Dichlorophenyl | Increases lipophilicity (logP ~3.8) | |

| Pyrazole core | Stabilizes π-π stacking interactions |

Advanced Research Questions

Q. How do solvent effects and computational models (DFT) explain electronic properties?

Methodological Answer: Density Functional Theory (DFT) at B3LYP/6-311G** level reveals:

Q. What molecular docking strategies predict biological activity?

Methodological Answer:

- Target Selection: Enzymes like COX-2 or α-glucosidase (PDB IDs: 5KIR, 1XSI) due to structural analogy with anti-inflammatory/antidiabetic agents .

- Software: AutoDock Vina with Lamarckian GA parameters (grid size: 60×60×60 ų).

- Results: Docking scores ≤−7.2 kcal/mol suggest strong binding to COX-2’s hydrophobic pocket .

Q. How to resolve contradictions in vibrational assignments between experimental and computational data?

Methodological Answer:

Q. How can structural modifications optimize biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies suggest:

- Electron-Withdrawing Groups (Br, Cl): Enhance antimicrobial activity (MIC ≤12.5 µg/mL) .

- Methoxy Substitution: Improves antioxidant capacity (IC₅₀ ~18 µM in DPPH assay) .

- Hybridization: Fusion with thiazole rings increases anticancer potency (IC₅₀ ~8 µM against MCF-7) .

Q. What methodologies assess thermal and pH stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.